molecular formula C8H15Cl2N3O B2636579 (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride CAS No. 2287288-55-3

(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride

Cat. No.: B2636579
CAS No.: 2287288-55-3
M. Wt: 240.13
InChI Key: UUOZBSXYAORVLQ-UHFFFAOYSA-N
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Description

“(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride” is a chemical compound that is part of the pyrazolo-diazepine family . These compounds are valuable scaffolds for drug design and medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves several steps. Commercially available Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is accomplished cleanly using borane and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .


Chemical Reactions Analysis

The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound is used in synthesizing various heterocyclic compounds, demonstrating its versatility in the field of organic chemistry. Dzedulionytė et al. (2022) presented a general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and its derivatives. The method involved a regioselective strategy for synthesizing intermediates, which were further treated with amines resulting in direct cyclization, yielding target pyrazolo[1,5-a][1,4]diazepin-4-ones. This process expanded to include the functionalization of ethyl 1H-indole- and ethyl 1H-benzo[d]imidazole-2-carboxylates, highlighting the compound's role in synthesizing fused heterocyclic compounds (Dzedulionytė et al., 2022).

Pharmacological Potential

The compound's derivatives have been noted for their significant pharmacological potential. Kemskii et al. (2017) detailed the methods of synthesis and chemical transformations of azolo[1,4]diazepines, including pyrazolo-, imidazo-, triazolo-, and other derivatives. The review emphasized the importance of these compounds in designing pharmacologically active substances, indicating the compound's relevance in medical chemistry and drug design (Kemskii et al., 2017).

Structural and Crystallographic Studies

The compound has been involved in structural and crystallographic studies, showcasing its importance in understanding molecular and supramolecular structures. Low et al. (2002) studied supramolecular hydrogen-bonded hexamers in certain diazepines, where an N-H...N hydrogen bond linked six molecules to form a ring, revealing the intricate interactions at the molecular level and the importance of the compound in structural chemistry (Low et al., 2002).

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-ylmethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c12-6-7-3-9-4-8-1-2-10-11(8)5-7;;/h1-2,7,9,12H,3-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOZBSXYAORVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C(=CC=N2)CN1)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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